molecular formula C25H28N4O4 B11003932 6,7-dimethoxy-3-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)quinazolin-4(3H)-one

6,7-dimethoxy-3-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)quinazolin-4(3H)-one

Cat. No.: B11003932
M. Wt: 448.5 g/mol
InChI Key: HCGHWYXXSLSDTJ-RMKNXTFCSA-N
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Description

6,7-dimethoxy-3-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the quinazolinone core reacts with piperazine derivatives.

    Final Coupling with the Phenylprop-2-en-1-yl Group: The final step involves coupling the piperazine derivative with the phenylprop-2-en-1-yl group using reagents like palladium catalysts in a Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydroxylated quinazolinone.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

6,7-dimethoxy-3-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties.

    6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: Shares the dimethoxy substitution pattern and quinazolinone core.

    N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Similar in structure and known for their analgesic properties.

Uniqueness

6,7-dimethoxy-3-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)quinazolin-4(3H)-one is unique due to its combination of the quinazolinone core, dimethoxy groups, piperazine moiety, and phenylprop-2-en-1-yl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

6,7-dimethoxy-3-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]quinazolin-4-one

InChI

InChI=1S/C25H28N4O4/c1-32-22-15-20-21(16-23(22)33-2)26-18-29(25(20)31)17-24(30)28-13-11-27(12-14-28)10-6-9-19-7-4-3-5-8-19/h3-9,15-16,18H,10-14,17H2,1-2H3/b9-6+

InChI Key

HCGHWYXXSLSDTJ-RMKNXTFCSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)OC

Origin of Product

United States

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